
Methane;nobelium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane;nobelium is a hypothetical compound that combines the properties of methane (CH₄) and nobelium (No). Methane is a simple hydrocarbon and a major component of natural gas, while nobelium is a synthetic, radioactive element with the atomic number 102. Nobelium is part of the actinide series and is named after Alfred Nobel . This compound, if it were to exist, would likely exhibit unique properties due to the combination of a stable hydrocarbon and a highly unstable, radioactive metal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methane;nobelium would require advanced techniques involving particle accelerators and controlled environments. Nobelium is typically produced by bombarding lighter elements with charged particles in a particle accelerator . Methane, on the other hand, is naturally occurring and can be synthesized through various chemical processes, including the hydrogenation of carbon dioxide.
Industrial Production Methods
Industrial production of methane is well-established, primarily through natural gas extraction and processing. Nobelium, however, is produced in minute quantities in specialized nuclear research facilities. The combination of these two substances would require a highly controlled environment to manage the radioactive properties of nobelium.
Chemical Reactions Analysis
Types of Reactions
Methane undergoes various chemical reactions, including combustion, halogenation, and steam reforming. Nobelium, being a radioactive element, primarily undergoes nuclear reactions rather than typical chemical reactions .
Common Reagents and Conditions
Methane: Common reagents include oxygen (for combustion), chlorine (for halogenation), and steam (for reforming).
Nobelium: Reactions typically involve particle bombardment in a nuclear reactor or accelerator.
Major Products
Methane: Combustion produces carbon dioxide and water. Halogenation can produce chloromethane and other halogenated hydrocarbons.
Nobelium: Nuclear reactions produce various isotopes and decay products, including fermium and mendelevium.
Scientific Research Applications
Methane is widely used in energy production, chemical synthesis, and as a fuel source. Nobelium, due to its radioactivity and short half-life, is primarily used in scientific research to study the properties of heavy elements and nuclear reactions .
Mechanism of Action
The mechanism of action for methane involves its combustion and conversion into energy. For nobelium, the mechanism involves nuclear decay and the emission of alpha particles. The combination of these two would likely involve complex interactions between the hydrocarbon and the radioactive metal, potentially leading to unique chemical behaviors.
Comparison with Similar Compounds
Similar Compounds
Methane: Similar compounds include ethane, propane, and butane, which are also simple hydrocarbons.
Nobelium: Similar elements include other actinides like fermium, mendelevium, and lawrencium.
Uniqueness
Methane;nobelium would be unique due to the combination of a stable hydrocarbon with a highly unstable, radioactive element. This combination could potentially lead to novel chemical properties and reactions not observed in either component alone.
Properties
CAS No. |
81295-23-0 |
|---|---|
Molecular Formula |
C8H32No15 |
Molecular Weight |
4014.85 g/mol |
IUPAC Name |
methane;nobelium |
InChI |
InChI=1S/8CH4.15No/h8*1H4;;;;;;;;;;;;;;; |
InChI Key |
ZFCCLDTXDCTJRW-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C.C.C.C.C.C.[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


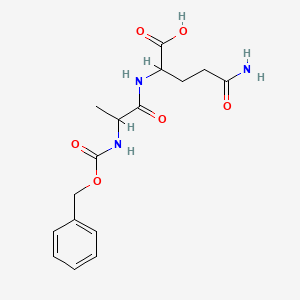
![4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B13390599.png)
![9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene](/img/structure/B13390600.png)
![11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B13390604.png)
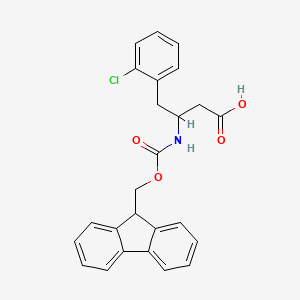
![(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid](/img/structure/B13390612.png)
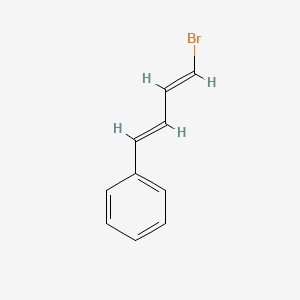
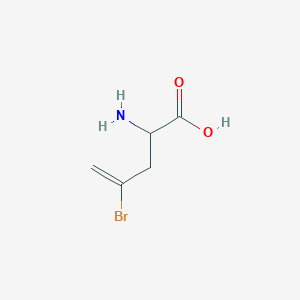

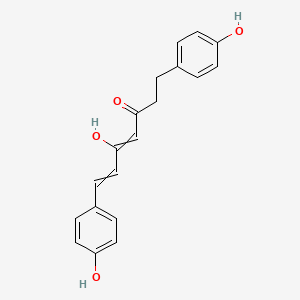
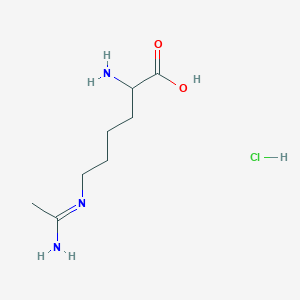
![N-cycloheptyl-6-[(oxolan-2-ylmethylamino)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13390681.png)
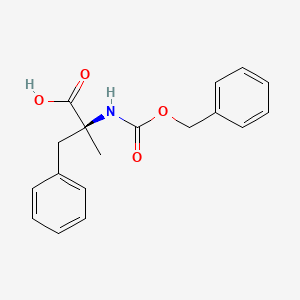
![CarbaMic acid, N-[(1S)-2-[[4-[3-(3-aMino-5-chloro-2-fluorophenyl)-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B13390690.png)
